Cas no 362049-63-6 (1,3-Dioxolan-2-one-d4)

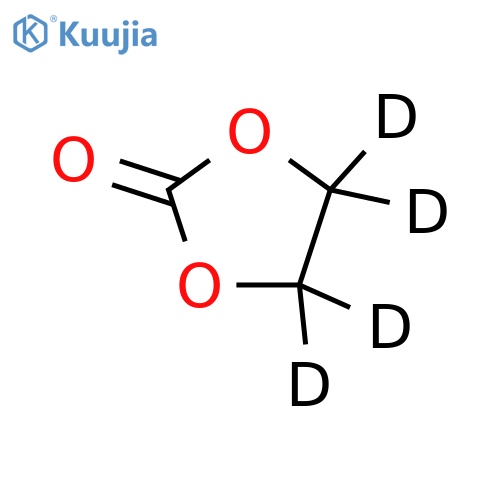

1,3-Dioxolan-2-one-d4 structure

商品名:1,3-Dioxolan-2-one-d4

1,3-Dioxolan-2-one-d4 化学的及び物理的性質

名前と識別子

-

- 1,3-Dioxolan-2-one-4,4,5,5-d4(9CI)

- 1,3-Dioxolan-2-one-d4

- Deuterated ethylene carbonate

- Ethylene carbonate-d4

- HY-Y1300S

- 4,4,5,5-tetradeuterio-1,3-dioxolan-2-one

- (~2~H_4_)-1,3-Dioxolan-2-one

- MFCD01861595

- 362049-63-6

- ETHYLENE-D4 CARBONATE

- DTXSID70661940

- C90234

- (?H?)-1,3-dioxolan-2-one

- CS-0534909

- Ethylene carbonate-d4, 98 atom % D, 99% (CP)

-

- インチ: InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2/i1D2,2D2

- InChIKey: KMTRUDSVKNLOMY-LNLMKGTHSA-N

- ほほえんだ: O=C1OC([2H])([2H])C([2H])([2H])O1

計算された属性

- せいみつぶんしりょう: 92.04120

- どういたいしつりょう: 92.041

- 同位体原子数: 4

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 60.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5A^2

- 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.379 g/mL at 25 °C

- ゆうかいてん: 34-37 °C

- ふってん: 246 °C

- フラッシュポイント: 160.0±0.0 °C

- PSA: 35.53000

- LogP: 0.15320

- じょうきあつ: 0.0±0.5 mmHg at 25°C

1,3-Dioxolan-2-one-d4 セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 36

- セキュリティの説明: S26; S36

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- リスク用語:R36

1,3-Dioxolan-2-one-d4 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00C5V3-500mg |

Ethylene-d4 Carbonate |

362049-63-6 | 500mg |

$550.00 | 2025-02-25 | ||

| TRC | D486527-10mg |

1,3-Dioxolan-2-one-d4 |

362049-63-6 | 10mg |

$ 133.00 | 2023-09-07 | ||

| TRC | D486527-100mg |

1,3-Dioxolan-2-one-d4 |

362049-63-6 | 100mg |

$ 1011.00 | 2023-09-07 | ||

| A2B Chem LLC | AF66671-250mg |

ETHYLENE-D4 CARBONATE |

362049-63-6 | 250mg |

$392.00 | 2024-04-20 | ||

| A2B Chem LLC | AF66671-500mg |

ETHYLENE-D4 CARBONATE |

362049-63-6 | 500mg |

$550.00 | 2024-04-20 | ||

| 1PlusChem | 1P00C5V3-250mg |

Ethylene-d4 Carbonate |

362049-63-6 | 250mg |

$392.00 | 2025-02-25 |

1,3-Dioxolan-2-one-d4 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

362049-63-6 (1,3-Dioxolan-2-one-d4) 関連製品

- 96-49-1(Ethylene Carbonate)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量